molecular formula C16H13F3N2O2S B1236449 4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide

4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide

Cat. No.: B1236449
M. Wt: 354.3 g/mol
InChI Key: GQOKUNOAZLYGSC-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and properties

Scientific Research Applications

4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.

    Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties imparted by its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide typically involves the condensation of 4-methylbenzohydrazide with a suitable aldehyde or ketone containing the thienyl and trifluoromethyl groups. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines or amines, and substitution reactions can result in a wide range of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the thienyl and benzohydrazide moieties can interact with specific enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful for studying biological mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]-1,2,3-thiadiazole-5-carbohydrazide
  • 4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]-1,2,3-thiadiazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, 4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H13F3N2O2S

Molecular Weight

354.3 g/mol

IUPAC Name

4-methyl-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide

InChI

InChI=1S/C16H13F3N2O2S/c1-10-4-6-11(7-5-10)15(23)21-20-14(16(17,18)19)9-12(22)13-3-2-8-24-13/h2-8H,9H2,1H3,(H,21,23)/b20-14-

InChI Key

GQOKUNOAZLYGSC-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C(/CC(=O)C2=CC=CS2)\C(F)(F)F

SMILES

CC1=CC=C(C=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide
Reactant of Route 3
4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide
Reactant of Route 4
4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide
Reactant of Route 5
Reactant of Route 5
4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide

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